Mobenzoxamine

Descripción

Mobenzoxamine is a racemic compound classified as a gastrointestinal function regulator with the primary mechanism of enhancing gastric emptying . It is structurally distinct from other motility agents, as its chemical classification emphasizes its racemic stereochemistry, which may influence its pharmacokinetic and pharmacodynamic profiles. Mobenzoxamine’s development status varies globally; it may be approved in specific countries but remains under investigation in others .

Propiedades

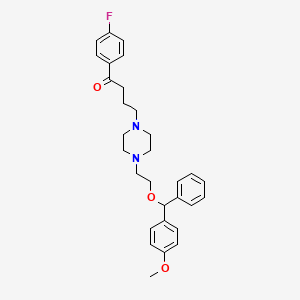

IUPAC Name |

1-(4-fluorophenyl)-4-[4-[2-[(4-methoxyphenyl)-phenylmethoxy]ethyl]piperazin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35FN2O3/c1-35-28-15-11-26(12-16-28)30(25-6-3-2-4-7-25)36-23-22-33-20-18-32(19-21-33)17-5-8-29(34)24-9-13-27(31)14-10-24/h2-4,6-7,9-16,30H,5,8,17-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNYDADZMXPPLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60867136 | |

| Record name | 4'-Fluoro-4-(4-(2-((p-methoxy-alpha-phenylbenzyl)oxy)ethyl)-1-piperazinyl)butyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65329-79-5 | |

| Record name | Mobenzoxamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065329795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Fluoro-4-(4-(2-((p-methoxy-alpha-phenylbenzyl)oxy)ethyl)-1-piperazinyl)butyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOBENZOXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH0033A74X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Mobenzoxamine se puede sintetizar a través de una serie de reacciones químicas que implican la formación de un compuesto clatrato con ciclodextrina. La preparación implica la reacción de Mobenzoxamine o su sal con ciclodextrina en condiciones específicas para formar un compuesto clatrato estable .

Métodos de producción industrial

En entornos industriales, la preparación de Mobenzoxamine implica el uso de ciclodextrina para mejorar la estabilidad y la absorción del compuesto. El compuesto clatrato formado con ciclodextrina asegura que Mobenzoxamine permanezca estable incluso durante el almacenamiento .

Análisis De Reacciones Químicas

Tipos de reacciones

Mobenzoxamine experimenta varias reacciones químicas, que incluyen:

Oxidación: Mobenzoxamine se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.

Reducción: El compuesto también puede sufrir reacciones de reducción, lo que lleva a la formación de derivados reducidos.

Sustitución: Mobenzoxamine puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan normalmente.

Sustitución: Se pueden utilizar varios reactivos, incluidos halógenos y nucleófilos, en condiciones controladas.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir diferentes derivados oxidados, mientras que la reducción puede producir varias formas reducidas de Mobenzoxamine.

Aplicaciones Científicas De Investigación

Mobenzoxamine is a drug that has been investigated for various pharmacological applications, often in the context of improving its delivery and efficacy. Research has explored its use in conjunction with cyclodextrins to enhance its properties .

Cyclodextrin Complexation

- Enhanced Drug Delivery : Cyclodextrins, which are cyclic oligosaccharides with a lipophilic cavity and a hydrophilic exterior, can form inclusion complexes with drugs like mobenzoxamine . This complexation can stabilize dihydropyridine forms of drugs in redox systems designed for brain-targeted delivery .

- Increased Solubility and Reduced Toxicity : Forming inclusion complexes with cyclodextrins can improve the water solubility of drugs and decrease their toxicity. For instance, complexation can increase the ratio of initial brain to lung concentrations, reducing overall toxicity .

- Types of Cyclodextrins : Common cyclodextrins include α-cyclodextrin (six glucose residues), β-cyclodextrin (seven glucose residues), and γ-cyclodextrin (eight glucose residues). Derivatives like hydroxypropyl-β-cyclodextrin and hydroxyethyl-β-cyclodextrin are also used .

Brain-Targeted Drug Delivery Systems

- Redox Systems : Mobenzoxamine has been studied in redox systems for brain-targeted drug delivery . These systems often involve dihydropyridine/pyridinium salt redox pairs.

- Mechanism : This approach involves creating a lipophilic dihydropyridine form of a drug, which can cross the blood-brain barrier. Once in the brain, it is oxidized to a hydrophilic quaternary salt, "locking" the drug in the brain. Enzymatic cleavage then releases the active drug species .

- Sustained Delivery : This method allows for a sustained release of the drug in the brain while facilitating the rapid elimination of the inactive quaternary salt from the body .

Anti-Inflammatory Research

- Although not directly related to mobenzoxamine, research on bioactive compounds from natural sources indicates a broader interest in anti-inflammatory agents. For example, compounds derived from C. ptilosperma have shown potential medicinal applications due to their bioactive properties .

- Pharmacological studies of crude drug preparations, such as "Kyumeigan," have also been conducted to explore anti-inflammatory effects .

- Additionally, inflammasomes play a role in the development of various disorders, including diabetes, cancer, cardiovascular, and neurodegenerative diseases .

Additional Considerations

- Gastric Emptying : Research on the rhizomes of Atractylodes lancea suggests that aqueous extracts can improve delayed gastric emptying, with polyacetylenic compounds contributing to this activity .

- Advanced Extraction Techniques : Advanced extraction techniques are being explored to extract bioactive components from natural sources, which may have implications for drug discovery and development .

Mecanismo De Acción

Mobenzoxamine ejerce sus efectos modulando la función gastrointestinal. Mejora el vaciado gástrico al interactuar con objetivos moleculares y vías específicas involucradas en la motilidad gástrica. El mecanismo exacto implica la formación de un compuesto clatrato con ciclodextrina, lo que mejora su estabilidad y eficacia .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares Mobenzoxamine with other compounds from the same dataset () based on therapeutic class, mechanism, and chemical properties:

| Compound | Therapeutic Class | Mechanism of Action | Chemical Classification | Development Status |

|---|---|---|---|---|

| Mobenzoxamine | Gastrointestinal regulator | Enhances gastric emptying | Racemic | Marketed (specific regions) |

| Carbenzide | Antidepressant | Inhibits monoamine oxidase (MAO), increases serotonin | Hydrazine derivative | Research stage |

| Lodaxaprine | Anticonvulsant | Blocks voltage-gated sodium channels | Racemic | Research stage |

| Solypertine | Antiadrenergic/Anxiolytic | Blocks adrenergic receptors; induces sedation | Achiral | Marketed (specific regions) |

| Eproxindine | Antiarrhythmic | Blocks sodium channels, opens potassium channels | Achiral | Marketed (specific regions) |

Key Observations:

Therapeutic Specificity :

- Mobenzoxamine is unique in its focus on gastrointestinal motility , whereas comparators like Carbenzide (antidepressant) and Lodaxaprine (anticonvulsant) target neurological pathways.

- Solypertine and Eproxindine share a broader systemic action (antiadrenergic and antiarrhythmic, respectively), highlighting Mobenzoxamine’s niche application .

Stereochemical Considerations: Mobenzoxamine and Lodaxaprine are racemic mixtures, which may lead to variability in enantiomer activity.

Mechanistic Divergence :

- Unlike Carbenzide, which modulates neurotransmitters via MAO inhibition, Mobenzoxamine’s mechanism remains less elucidated but is distinct in its prokinetic effects.

- Lodaxaprine’s sodium channel blockade contrasts with Mobenzoxamine’s undefined but clinically validated gastrointestinal activity .

Development and Accessibility :

- Mobenzoxamine and Solypertine are marketed in specific regions, underscoring their translational success compared to research-stage compounds like Carbenzide and Lodaxaprine .

Actividad Biológica

Mobenzoxamine is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Overview of Mobenzoxamine

Mobenzoxamine is a synthetic compound that has been studied for its effects on various biological systems. Its structure and properties suggest potential applications in treating inflammatory conditions and other diseases.

1. Anti-inflammatory Effects:

Mobenzoxamine has been shown to influence inflammatory pathways, particularly through the modulation of cytokine release. It interacts with the inflammasome pathway, which plays a crucial role in the activation of inflammatory responses. Specifically, it affects the cleavage and activation of pro-inflammatory cytokines such as IL-1β and IL-18, which are pivotal in mediating inflammation .

2. Interaction with Cyclodextrins:

Recent studies have investigated the pharmacological effects of mobenzoxamine when complexed with beta-cyclodextrin (β-CD). This complexation enhances the solubility and bioavailability of mobenzoxamine, potentially improving its therapeutic efficacy. The study indicated significant effects on the digestive system, suggesting that mobenzoxamine may have gastrointestinal benefits when administered in this form .

Case Studies

Case Study 1: Anti-inflammatory Activity

A study conducted on a murine model demonstrated that mobenzoxamine significantly reduced levels of inflammatory markers in serum following induced inflammation. The results indicated a reduction in both IL-1β and TNF-α levels, supporting its potential as an anti-inflammatory agent .

Case Study 2: Pharmacokinetics and Bioavailability

Research focusing on the pharmacokinetics of mobenzoxamine revealed that its bioavailability is markedly increased when administered in conjunction with β-CD. This combination resulted in higher plasma concentrations compared to mobenzoxamine alone, suggesting enhanced absorption and therapeutic potential .

Data Tables

| Study | Model | Findings | |

|---|---|---|---|

| Study 1 | Murine | Reduced IL-1β and TNF-α levels | Mobenzoxamine exhibits anti-inflammatory properties |

| Study 2 | In vitro | Increased bioavailability with β-CD | Complexation enhances therapeutic efficacy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.